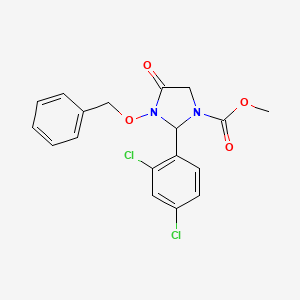
N-(3,4-dichlorophenyl)-N'-(2-iodophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorophenyl)-N'-(2-iodophenyl)urea, commonly known as DCPIB, is a small molecule inhibitor that has gained significant attention in scientific research. DCPIB is a potent blocker of volume-regulated anion channels (VRACs) and has been used to study the role of these channels in various biological processes.
作用机制
DCPIB blocks N-(3,4-dichlorophenyl)-N'-(2-iodophenyl)urea by binding to a specific site on the channel protein. This binding prevents the flow of ions through the channel, leading to a decrease in cell volume. The exact mechanism by which DCPIB binds to N-(3,4-dichlorophenyl)-N'-(2-iodophenyl)urea is still not fully understood and is an active area of research.
Biochemical and Physiological Effects:
DCPIB has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. DCPIB has also been shown to reduce inflammation and improve neuronal survival in animal models of neurodegeneration. Additionally, DCPIB has been used to study the role of N-(3,4-dichlorophenyl)-N'-(2-iodophenyl)urea in osmoregulation and cell migration.
实验室实验的优点和局限性
DCPIB is a potent and specific blocker of N-(3,4-dichlorophenyl)-N'-(2-iodophenyl)urea, making it an ideal tool for studying the role of these channels in biological processes. However, DCPIB has some limitations in lab experiments. It can be toxic to cells at high concentrations and can also affect other ion channels, leading to off-target effects. Additionally, the synthesis of DCPIB is complex and time-consuming, making it difficult to obtain large quantities of the compound.
未来方向
There are many future directions for research on DCPIB. One area of interest is the development of more potent and selective VRAC inhibitors. Additionally, the mechanism by which DCPIB binds to N-(3,4-dichlorophenyl)-N'-(2-iodophenyl)urea is still not fully understood and is an active area of research. DCPIB has also shown promise as a potential therapeutic agent for cancer and neurodegeneration, and further studies are needed to explore its potential clinical applications. Finally, the role of N-(3,4-dichlorophenyl)-N'-(2-iodophenyl)urea in other physiological processes, such as immune function and cardiovascular regulation, is an area of emerging interest and may provide new avenues for research on DCPIB.
合成方法
DCPIB can be synthesized using a multi-step process that involves the reaction of 2-iodoaniline with 3,4-dichlorophenyl isocyanate. The resulting intermediate is then treated with urea to yield DCPIB. The synthesis of DCPIB is a complex process that requires careful control of reaction conditions and purification steps to obtain a pure product.
科学研究应用
DCPIB has been extensively used in scientific research to study the role of N-(3,4-dichlorophenyl)-N'-(2-iodophenyl)urea in various biological processes. N-(3,4-dichlorophenyl)-N'-(2-iodophenyl)urea are ion channels that regulate cell volume and are involved in a wide range of physiological processes, including cell proliferation, migration, and apoptosis. DCPIB has been used to block N-(3,4-dichlorophenyl)-N'-(2-iodophenyl)urea and study their role in cancer, inflammation, and neurodegeneration.
属性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(2-iodophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2IN2O/c14-9-6-5-8(7-10(9)15)17-13(19)18-12-4-2-1-3-11(12)16/h1-7H,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUZMQQNFYAQSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinol](/img/structure/B6034453.png)
![4-hydroxy-6-methyl-3-[2-(2-nitrophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-2H-pyran-2-one](/img/structure/B6034454.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6034461.png)
![[2-({4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6034475.png)

![1-[4-(mesityloxy)but-2-en-1-yl]-1H-imidazole hydrochloride](/img/structure/B6034493.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6034497.png)
![S-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-D-cysteine](/img/structure/B6034504.png)
![1-tert-butyl-4-(3-hydroxy-4-methoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6034506.png)

![N-cyclohexyl-N,4-dimethyl-5-{1-[(2-pyridinylmethyl)amino]ethyl}-2-pyrimidinamine](/img/structure/B6034520.png)
![tert-butyl 4-[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B6034528.png)
![2-[(3-chloro-4-methylphenyl)amino]-5-(4-isopropylbenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6034540.png)
![5-(4-bromophenyl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6034554.png)